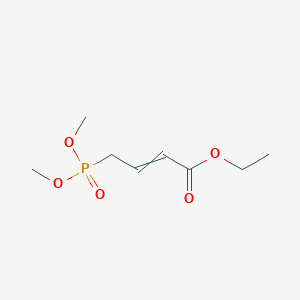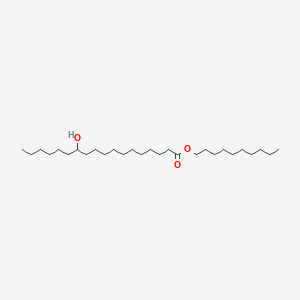
Decyl 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 12-hydroxyoctadecanoate is an ester derived from 12-hydroxyoctadecanoic acid and decanol. It is a long-chain fatty acid ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it valuable in fields such as biolubricants, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with decanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Decyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the formulation of biolubricants, cosmetics, and personal care products
Wirkmechanismus
The mechanism of action of decyl 12-hydroxyoctadecanoate largely depends on its application. In biolubricants, it acts by forming a stable film on surfaces, reducing friction and wear. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-hydroxyoctadecanoic acid: The parent compound, which is a hydroxy fatty acid.
Undecyl 12-hydroxyoctadecanoate: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications requiring high stability and biocompatibility.
Eigenschaften
CAS-Nummer |
213965-26-5 |
|---|---|
Molekularformel |
C28H56O3 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
decyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C28H56O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h27,29H,3-26H2,1-2H3 |
InChI-Schlüssel |
INFXSLKKJUZWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
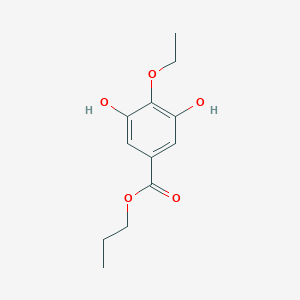
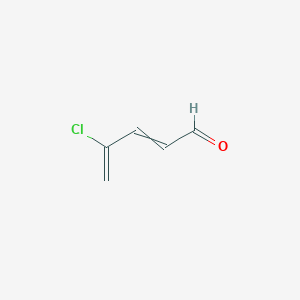
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
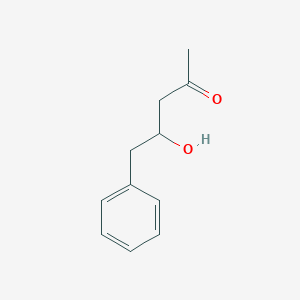
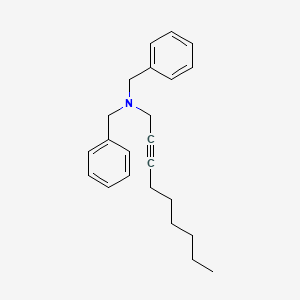
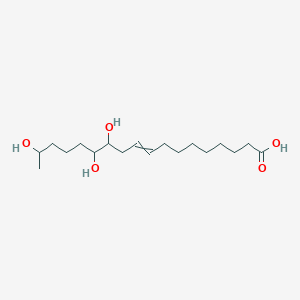
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)

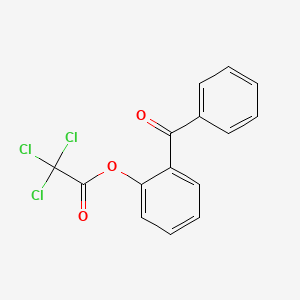
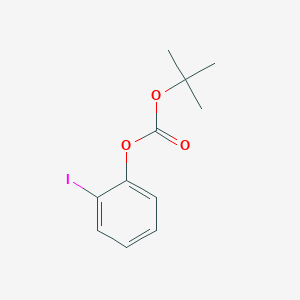
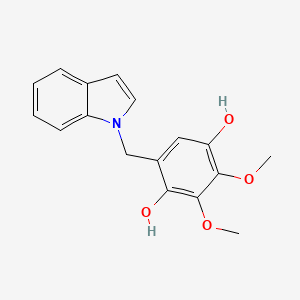
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
